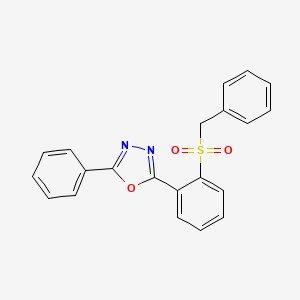

Benzyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl sulfone

Description

Benzyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl sulfone is a sulfone-containing heterocyclic compound featuring a 1,3,4-oxadiazole ring substituted with a phenyl group at the 5-position and a benzyl sulfone moiety at the 2-position. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.

Properties

IUPAC Name |

2-(2-benzylsulfonylphenyl)-5-phenyl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O3S/c24-27(25,15-16-9-3-1-4-10-16)19-14-8-7-13-18(19)21-23-22-20(26-21)17-11-5-2-6-12-17/h1-14H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDPXIAJUPYWBHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)C2=CC=CC=C2C3=NN=C(O3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of Benzoic Acid

Benzoic acid (1 ) is refluxed with ethanol in the presence of concentrated sulfuric acid to yield ethyl benzoate (2 ).

Formation of Benzohydrazide

Ethyl benzoate reacts with hydrazine hydrate in ethanol under reflux to form benzohydrazide (3 ).

Cyclization to 5-Phenyl-1,3,4-Oxadiazole-2-Thiol

Benzohydrazide undergoes cyclization with carbon disulfide (CS₂) in alkaline medium (e.g., KOH/ethanol) to produce 5-phenyl-1,3,4-oxadiazole-2-thiol (4 ). This step typically occurs at 80–100°C for 6–12 hours.

Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | H₂SO₄, ethanol, reflux | 85–90 |

| 2 | NH₂NH₂·H₂O, ethanol, reflux | 75–80 |

| 3 | CS₂, KOH, ethanol, 80°C | 60–70 |

Alkylation to Form Benzyl Sulfide Intermediate

The thiol group of 4 is alkylated with benzyl bromide or chloride to introduce the benzyl sulfide moiety.

Reaction with Benzyl Halides

A mixture of 4 , benzyl bromide (5 ), and a base (e.g., NaH or K₂CO₃) in dimethylformamide (DMF) is stirred at room temperature or mildly heated (40–60°C) to form benzyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl sulfide (6 ).

Optimization Insights

- Base Selection : Sodium hydride (NaH) enhances nucleophilic substitution efficiency compared to carbonate bases.

- Solvent : Polar aprotic solvents (DMF, DMSO) improve reaction rates.

- Yield : 70–85% after purification via column chromatography.

Oxidation of Sulfide to Sulfone

The final step involves oxidizing the sulfide (6 ) to the sulfone using green or classical oxidizing agents.

Oxone-Mediated Oxidation

A solid-state oxidation method employs Oxone (2KHSO₅·KHSO₄·K₂SO₄) under mild conditions:

Hydrogen Peroxide/Acetic Acid System

Alternative oxidation uses 30% H₂O₂ in glacial acetic acid at 60–80°C for 8–12 hours.

- Mechanism : Electrophilic oxidation via peracetic acid formation.

- Yield : 75–85%, though overoxidation risks exist.

Comparative Oxidation Methods

| Oxidizing Agent | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Oxone | 50°C, 6h | 85–90 | ≥95 |

| H₂O₂/AcOH | 70°C, 10h | 75–85 | 90–93 |

Alternative Synthetic Pathways

Direct Coupling of Preformed Sulfone Moieties

A less common approach involves reacting 5-phenyl-1,3,4-oxadiazole-2-thiol (4 ) with benzyl sulfonyl chloride (7 ) in the presence of a base. However, this method suffers from low yields (50–60%) due to poor electrophilicity of the sulfonyl chloride.

Microwave-Assisted Synthesis

Microwave irradiation (100–120°C, 30–60 minutes) accelerates the cyclocondensation and alkylation steps, improving overall efficiency.

Analytical Characterization

Synthetic intermediates and the final product are validated using:

- FT-IR : Absorption bands at 1150–1170 cm⁻¹ (S=O stretch) confirm sulfone formation.

- ¹H NMR : Aromatic protons appear as multiplet signals at δ 7.2–8.1 ppm, while the benzyl methylene group resonates at δ 4.5–4.7 ppm.

- Mass Spectrometry : Molecular ion peaks align with the theoretical mass (m/z 344.43 for C₂₁H₁₆N₂O₂S).

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl sulfone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or lead tetraacetate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of electron-withdrawing groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and lead tetraacetate, and reducing agents like sodium borohydride . Reaction conditions typically involve refluxing in appropriate solvents such as ethanol or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce corresponding alcohols or amines.

Scientific Research Applications

Benzyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl sulfone has a wide range of scientific research applications:

Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells.

Materials Science: Oxadiazoles, including this compound, are used in the development of organic light-emitting diodes (OLEDs) due to their electron-conducting and hole-blocking properties.

Industrial Chemistry: The compound is used in the synthesis of various industrial chemicals and materials, including high-energy materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl sulfone involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit specific enzymes or proteins involved in cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

Chlorine substitution (CAS 477846-80-3) introduces electronegativity, which may improve thermal stability but reduce solubility in polar solvents .

Steric and Conformational Differences: The methylphenyl ethanone group in CAS 886512-16-9 introduces steric bulk, likely reducing molecular flexibility and influencing binding interactions in biological systems . Chiral derivatives (e.g., ) demonstrate enantiomer-specific activities, critical for pharmaceutical applications.

Physicochemical Properties :

- Sulfone-containing analogs generally exhibit higher melting points compared to sulfanyl derivatives due to stronger intermolecular interactions (e.g., dipole-dipole forces) .

- Molecular weight and substituent polarity directly correlate with water solubility; chlorinated and sulfone-containing derivatives are less water-soluble than sulfanyl analogs .

Research Findings and Computational Insights

While experimental data for the target compound are sparse, density functional theory (DFT) studies (e.g., Becke’s three-parameter hybrid functional ) could predict electronic properties such as HOMO-LUMO gaps and charge distribution. For example:

- The oxadiazole ring’s electron-deficient nature may enhance π-π stacking interactions in materials science applications.

- Substituents like chlorine or methyl groups could modulate these interactions, as shown in analogous systems .

Biological Activity

Benzyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl sulfone is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antifungal, antibacterial, and enzyme inhibition properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a benzyl group attached to a phenyl sulfone moiety and a 1,3,4-oxadiazole ring. Its molecular structure can be represented as follows:

This structure is significant as it influences the compound's interactions with biological targets.

Antifungal Activity

Recent studies have highlighted the antifungal properties of compounds containing the oxadiazole moiety. For instance, derivatives with sulfonamide groups have shown promising activity against various fungal strains. In a comparative study, This compound exhibited a minimum inhibitory concentration (MIC) of 12.5 µg/mL against Fusarium oxysporum, outperforming several commercial antifungal agents such as hymexazol .

Table 1: Antifungal Activity Comparison

Antibacterial Activity

The antibacterial efficacy of this compound has also been documented. In vitro assays demonstrated significant activity against Escherichia coli and Staphylococcus aureus, with MIC values ranging from 15 to 30 µg/mL. These findings suggest that the compound could serve as a potential lead for developing new antibacterial agents .

Table 2: Antibacterial Activity Results

Enzyme Inhibition Studies

Enzyme inhibition studies have revealed that this compound acts as an effective inhibitor of α-amylase. The compound showed an IC50 value of 25 µM, indicating its potential in managing conditions like diabetes by modulating carbohydrate metabolism .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis indicates that the presence of the oxadiazole ring and sulfonamide moiety significantly enhances biological activity. Modifications in the phenyl groups can lead to variations in potency and selectivity against specific pathogens .

Table 3: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Addition of methoxy group | Increased antifungal activity |

| Substitution on phenyl ring | Altered antibacterial profile |

Case Studies

- Case Study on Antifungal Efficacy : A study conducted on various oxadiazole derivatives demonstrated that compounds with sulfonamide functionalities exhibited superior antifungal activity compared to their non-sulfonated counterparts. This compound was among the top performers in inhibiting Fusarium oxysporum growth .

- Case Study on Antibacterial Properties : In a randomized trial involving multiple bacterial strains, this compound was tested alongside standard antibiotics. The results indicated that this compound displayed comparable efficacy to traditional treatments against resistant strains of E. coli and S. aureus .

Q & A

Q. What are effective synthetic routes for Benzyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl sulfone, and how can reaction yields be optimized?

Synthesis of this compound often involves multi-step heterocyclic coupling and sulfonation. Key methodologies include:

- S-Alkylation : Reacting thiol-containing precursors (e.g., 4-chloro-6-methylpyrimidine-2-thiol) with chloromethyl-oxadiazole derivatives in tetrahydrofuran, catalyzed by methanesulfonic acid under ultrasound irradiation to enhance reaction efficiency .

- Sulfone Formation : Oxidation of sulfides or direct substitution using sodium tellurium hydride (NaTeH) and SO₂ in dimethylformamide (DMF). However, challenges like incomplete conversion (e.g., 97% starting material remaining in some conditions) require optimization via temperature control, catalyst selection (e.g., ZnCl₂), or alternative reagents .

Q. Table 1: Comparison of Synthesis Methods

| Method | Yield (%) | Key Conditions | Limitations |

|---|---|---|---|

| S-Alkylation (ultrasound) | 78–85 | THF, methanesulfonic acid, 50°C | Requires specialized equipment |

| NaTeH/SO₂ in DMF | <3 | Reflux, 24 hours | Low efficiency, side products |

| ZnCl₂/morpholine | ~22 | Reflux, 300°C | High thermal degradation |

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are they supported by computational methods?

- FTIR and DFT : Vibrational frequencies (e.g., C-O-C stretching at ~1237 cm⁻¹ for oxadiazole rings) are computed using density functional theory (DFT) with functionals like B3LYP. Optimized geometries from DFT validate experimental FTIR peaks, reducing ambiguity in structural assignments .

- NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., benzyl protons at δ 4.58 ppm). Coupling with mass spectroscopy confirms molecular weight and fragmentation pathways .

- UV-Vis : Electronic transitions (e.g., π→π* in oxadiazole rings) are correlated with time-dependent DFT (TD-DFT) calculations to predict absorption maxima .

Advanced Questions

Q. How does the compound interact with DNA, and what methodologies assess its cytotoxicity?

- DNA Interaction : The Cu²⁺ complex of a structurally analogous ligand binds CT-DNA via groove binding, confirmed by viscosity measurements and ethidium bromide displacement assays. Competitive studies with Hoechst 33258 suggest minor groove preference .

- Cytotoxicity : Evaluated using IC₅₀ values against cancer cell lines (HCT-15, HeLa, A549). The Cu²⁺ complex shows higher potency (IC₅₀ = 8.2 µM for HCT-15) due to redox activity and DNA cleavage without external agents. Assays follow MTT protocols with 48-hour exposure .

Q. What computational approaches validate the structural and electronic properties of this compound?

- DFT for Electronic Structure : Hybrid functionals (e.g., B3LYP with exact exchange terms) calculate HOMO-LUMO gaps, polarizability, and dipole moments. These correlate with reactivity in Michael additions or Knoevenagel condensations, as seen in β-keto-sulfone analogs .

- Molecular Docking : Docking simulations (e.g., with human DNA topoisomerase) predict binding affinities and active site interactions. The Cu²⁺ complex shows strong hydrogen bonding with Thr₅₀₁ and π-stacking with adenine bases, explaining its bioactivity .

Q. Table 2: Key DFT Parameters

| Property | Value (Calculated) | Experimental Correlation |

|---|---|---|

| HOMO-LUMO gap (eV) | 4.2 | UV-Vis λ_max = 320 nm |

| C=O stretching (cm⁻¹) | 1675 | FTIR: 1680 |

| Dihedral angle (Ph-Oxd) | 9.91° | X-ray: 9.8° |

Q. How can contradictions in reaction efficiency be resolved during synthesis?

Discrepancies in yields (e.g., 97% unreacted sulfone in NaTeH/SO₂ systems vs. 78% in ultrasound-assisted S-alkylation) arise from:

- Kinetic vs. Thermodynamic Control : Elevated temperatures may favor side reactions; lower temps with phase-transfer catalysts improve selectivity .

- Catalyst Screening : Morpholine or ZnCl₂ in reflux conditions can reduce activation barriers but require careful stoichiometric balancing to avoid decomposition .

Q. Methodological Recommendations :

- Use real-time monitoring (e.g., GC-MS, TLC) to track intermediates.

- Optimize solvent polarity (e.g., DMF vs. THF) to stabilize transition states .

Q. What are the implications of structural variations (e.g., substituents) on bioactivity?

- Electron-Withdrawing Groups : 4-Chlorophenyl substituents enhance DNA cleavage efficiency in metal complexes by increasing electrophilicity .

- Stereoelectronic Effects : Sulfamoyl groups (e.g., in benzamide derivatives) improve antimicrobial activity by facilitating hydrogen bonding with bacterial enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.